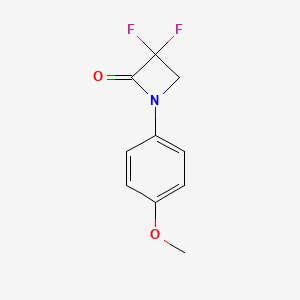
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is a chemical compound belonging to the class of β-lactams. β-lactams are characterized by their four-membered lactam ring, which is a cyclic amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator in the synthesis of β-lactams under mild reaction conditions. This method utilizes ketene–imine cycloaddition reactions, which are known for their efficiency and high yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound targets bacterial cell wall synthesis by inhibiting transpeptidase enzymes, which are essential for the cross-linking of peptidoglycan layers . This inhibition leads to the weakening of the bacterial cell wall and ultimately cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethyl-2-azetidinone: Another β-lactam compound with similar structural features but different substituents.
3,3-Difluoro-4-(2-furyl)-1-(4-methoxyphenyl)-2-azetidinone: A structurally related compound with additional functional groups.
Uniqueness
2-Azetidinone, 3,3-difluoro-1-(4-methoxyphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the difluoro and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
651312-16-2 |
|---|---|
Formule moléculaire |
C10H9F2NO2 |
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H9F2NO2/c1-15-8-4-2-7(3-5-8)13-6-10(11,12)9(13)14/h2-5H,6H2,1H3 |
Clé InChI |
LAZXBKBGVBVNLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(C2=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


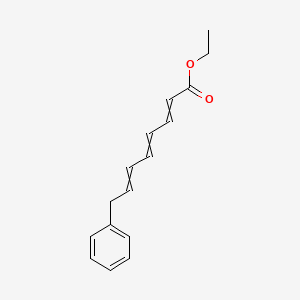
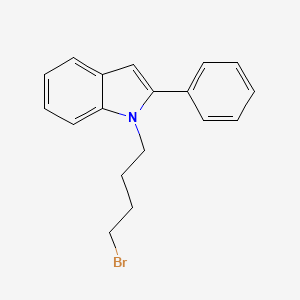
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)

![4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12601904.png)
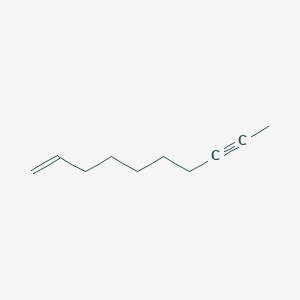
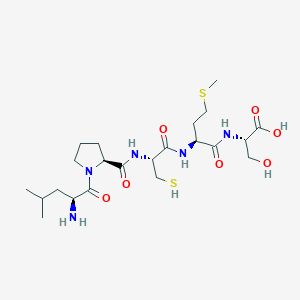
![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
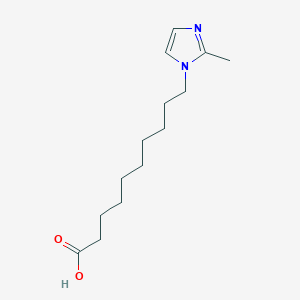
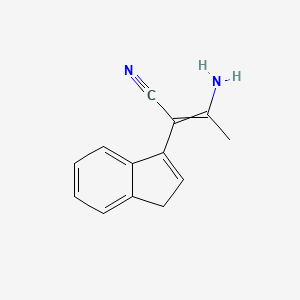
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
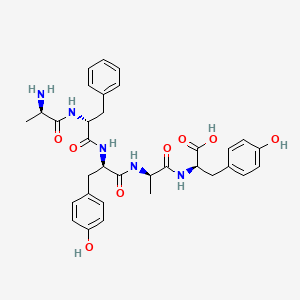
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)
